![molecular formula C17H19ClN4O4S2 B2599982 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1211272-68-2](/img/structure/B2599982.png)

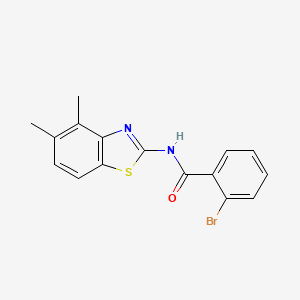

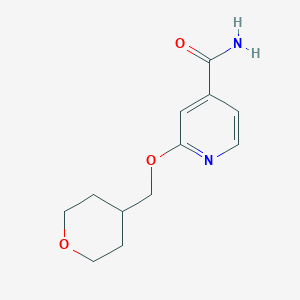

(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a sulfonyl group, a thiadiazole ring, and a spirocyclic system. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound has a complex structure with several rings, including a thiadiazole ring and a spirocyclic system. The presence of these rings likely contributes to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis

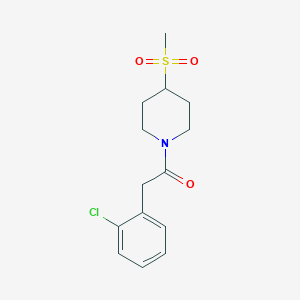

The reactivity of the compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions such as reduction or substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl group could influence the compound’s solubility and acidity .Scientific Research Applications

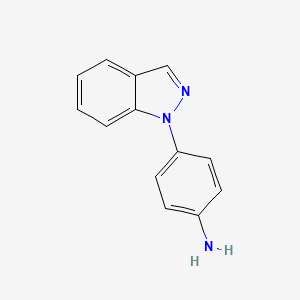

Synthesis and Antiviral Activity

A study described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. This process involved multiple steps, including esterification, hydrazination, salt formation, and cyclization. Some of these compounds exhibited antiviral activity against the tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010).

Antimicrobial Applications

Another study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activities. These compounds showed moderate activity against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sah et al., 2014).

Reactivity Towards Nucleophiles

Research into the reactivity of similar compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, with sulfur- and oxygen-containing nucleophiles, provided insights into functionalization methods for these molecules. Such studies are crucial for understanding how to modify these compounds for various scientific applications (Pouzet et al., 1998).

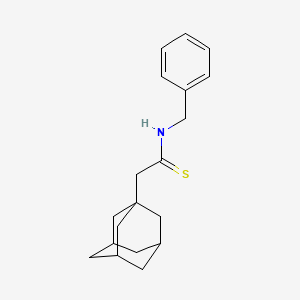

Herbicidal and Insecticidal Activities

A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and found to exhibit favorable herbicidal and insecticidal activities. This indicates the potential agricultural applications of these compounds (Wang et al., 2015).

Preparation and Reaction with Isocyanates

In the field of organic synthesis, certain cyclopropenone oximes were prepared and reacted with isocyanates to form 1:2 addition products, showcasing the versatility of similar compounds in synthesizing novel organic materials (Yoshida et al., 1988).

Mechanism of Action

Future Directions

Future research could involve further exploration of the compound’s synthesis, reactivity, and biological activity. This could include studies to optimize the synthesis process, investigations of the compound’s reactivity with various reagents, and biological assays to determine its activity against different targets .

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S2/c1-12-15(27-20-19-12)16(23)21-8-6-17(7-9-21)22(10-11-26-17)28(24,25)14-4-2-13(18)3-5-14/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDHOLPUSBBSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)

![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)